N-(1-cyanocyclohexyl)-3,5-difluorobenzamide
CAS No.: 1308361-40-1
Cat. No.: VC7179966
Molecular Formula: C14H14F2N2O
Molecular Weight: 264.276
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1308361-40-1 |
|---|---|
| Molecular Formula | C14H14F2N2O |
| Molecular Weight | 264.276 |
| IUPAC Name | N-(1-cyanocyclohexyl)-3,5-difluorobenzamide |
| Standard InChI | InChI=1S/C14H14F2N2O/c15-11-6-10(7-12(16)8-11)13(19)18-14(9-17)4-2-1-3-5-14/h6-8H,1-5H2,(H,18,19) |
| Standard InChI Key | RUDWCYKTAPLBNY-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)(C#N)NC(=O)C2=CC(=CC(=C2)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
N-(1-Cyanocyclohexyl)-3,5-difluorobenzamide consists of a 3,5-difluorobenzamide core linked to a 1-cyanocyclohexyl group. The fluorine atoms at the 3 and 5 positions of the benzene ring enhance lipophilicity and metabolic stability, potentially improving bioavailability compared to non-fluorinated analogs. The cyanocyclohexyl substituent introduces steric bulk, which may influence binding affinity to biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1308361-40-1 |
| Molecular Formula | C₁₄H₁₄F₂N₂O |
| Molecular Weight | 264.276 g/mol |
| Structural Class | Benzamide derivative |
| Fluorine Substitution | 3,5-positions on benzene ring |
Synthesis and Optimization
Synthetic Pathway
The compound is synthesized via a condensation reaction between 3,5-difluorobenzoic acid and 1-cyanocyclohexylamine. This reaction typically employs carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous solvents such as dichloromethane or dimethylformamide (DMF).
Table 2: Representative Synthesis Conditions
| Parameter | Optimal Condition |
|---|---|
| Solvent | Anhydrous DMF |
| Coupling Agent | N,N'-Dicyclohexylcarbodiimide |
| Temperature | 0–25°C |
| Reaction Time | 12–24 hours |
| Yield | 60–75% (reported) |
Purification and Characterization
Crude product purification involves silica gel chromatography with ethyl acetate/hexane eluents. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and purity. The absence of comprehensive crystallographic data limits insights into its three-dimensional conformation.
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| N-(1-Cyanocyclohexyl)-3,5-difluorobenzamide | Not reported | Not reported |
| 2,6-Difluorobenzamide | Bacterial FtsZ | 12 μM |
| Entinostat | HDAC1 | 0.3 μM |
Future Research Directions
Priority Investigations
-
Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration.
-
Target Identification: Screen against kinase, protease, and epigenetic enzyme libraries.
-
Toxicology: Conduct acute and subchronic toxicity studies in preclinical models.
Synthetic Chemistry Opportunities
-
Explore asymmetric synthesis routes to access enantiopure variants.
-
Modify the cyanocyclohexyl group to balance steric effects and solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume